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  • Product: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid
  • CAS: 1086379-86-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid , a critical heterocyclic building block used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid , a critical heterocyclic building block used in the synthesis of kinase inhibitors and receptor antagonists.

Unlike simple isonicotinic acid, which is highly polar and zwitterionic, the addition of the tetrahydro-2H-pyran-4-yloxy (THP-ether) moiety at the C2 position significantly alters its physicochemical landscape. This modification introduces lipophilicity and disrupts the crystal lattice, enhancing solubility in organic solvents while maintaining pH-dependent aqueous solubility. This guide outlines the theoretical solubility profile, experimental determination protocols, and purification strategies based on these unique structural properties.

Physicochemical Profile & Structural Logic

To understand the solubility behavior, we must first analyze the competing functional groups within the molecule.

PropertyValue (Est.)Mechanistic Impact on Solubility
Molecular Weight 223.23 g/mol Moderate size; kinetics of dissolution will be fast.
Acidic pKa (COOH) ~4.0 – 5.0Critical: Determines aqueous solubility. At pH > 6, the molecule exists as a soluble carboxylate anion.
Basic pKa (Pyridine N) ~2.0 – 3.0The 2-alkoxy group is electron-withdrawing by induction, lowering the basicity compared to pyridine (pKa 5.2). Protonation requires strong acid (pH < 2).
LogP (Lipophilicity) ~1.2 – 1.8The THP ether adds lipophilicity, making the compound soluble in moderately polar organic solvents (DCM, THF) where the parent acid is insoluble.
Structural Solubility Map

The molecule operates on a "Solubility Switch" mechanism driven by pH and solvent polarity.

SolubilityLogic Compound 2-(THP-4-yloxy) isonicotinic acid Neutral Neutral pH (3-5) Neutral/Zwitterionic (Precipitation Zone) Compound->Neutral Native State Acidic Acidic pH (< 2) Cationic Form Organic Organic Solvents (DCM, EtOAc, THF) Acidic->Organic Low Solubility Neutral->Acidic + Strong Acid (HCl) Basic Basic pH (> 7) Anionic Form Neutral->Basic + Base (NaOH/NaHCO3) Neutral->Organic Moderate Solubility (Due to THP Ether) Basic->Organic Insoluble (Salt formation)

Figure 1: The pH-dependent solubility switch mechanism. The compound is most lipophilic in its neutral state and most hydrophilic in basic media.

Solubility Landscape by Solvent Class

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to the C₁₁H₁₃NO₄ structure.

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Performance: Excellent (>100 mg/mL).

  • Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer and solvate the polar pyridine ring.

  • Application: Ideal for stock solutions for biological assays or as reaction solvents for nucleophilic substitutions.

B. Polar Protic Solvents (Moderate to Good Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Performance: Good (20–50 mg/mL). Solubility increases significantly with temperature.

  • Mechanism: The THP ether oxygen accepts hydrogen bonds from the solvent, while the carboxylic acid exchanges protons.

  • Application: Primary choice for Recrystallization. The compound is likely soluble in hot ethanol but crystallizes upon cooling.

C. Chlorinated & Ethereal Solvents (Moderate Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform, THF, 2-MeTHF.

  • Performance: Moderate (5–20 mg/mL).

  • Mechanism: Unlike the parent isonicotinic acid (which is insoluble in DCM), the lipophilic THP ring allows this derivative to dissolve in chlorinated solvents, facilitating liquid-liquid extraction.

  • Application: Extraction solvent during workup (from acidic aqueous phase).

D. Non-Polar Solvents (Poor Solubility)
  • Solvents: Hexanes, Heptane, Toluene, Diethyl Ether.

  • Performance: Poor (<1 mg/mL).

  • Application: Used as Anti-solvents to force precipitation from DCM or Ethyl Acetate solutions.

E. Aqueous Media (pH Dependent)[1]
  • pH 1-2: Moderate solubility (Protonated Pyridinium salt).

  • pH 3-5: Lowest Solubility (Isoelectric Point). The compound will precipitate as a solid.

  • pH > 7: High Solubility (Carboxylate Salt). Dissolves readily in 1M NaHCO₃ or NaOH.

Experimental Protocols

As a scientist, you should verify these predictions using the following standardized protocols.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this for precise quantitative data.

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap tightly and vortex for 1 minute. Place in a shaker/incubator at 25°C for 24 hours.

  • Observation:

    • If fully dissolved, add more solid until saturation is observed (solid remains).

    • If solid remains, proceed to step 5.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (Genevac or N₂ stream) and weigh the residue.

  • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

Protocol B: Visual Solubility Screen (Rapid)

Use this for quick solvent selection during workup.

  • Place 10 mg of compound in a test tube.

  • Add solvent in 100 µL increments.

  • Vortex and sonicate for 30 seconds between additions.

  • Record the volume required for complete dissolution.

    • < 100 µL = Very Soluble (>100 mg/mL)

    • 100 - 1000 µL = Moderately Soluble (10-100 mg/mL)

    • > 1000 µL = Sparingly Soluble (<10 mg/mL)

Purification & Workup Strategy

Based on the solubility profile, the following workflow is recommended for isolating high-purity material.

Reaction Workup (Extraction)

Since the compound is an acid:

  • Basify the reaction mixture to pH > 9 (Compound goes into water as salt).

  • Wash aqueous layer with Ethyl Acetate (Removes non-acidic impurities).

  • Acidify the aqueous layer to pH ~3-4 (Compound precipitates or becomes extractable).

  • Extract the acidic aqueous layer with DCM/Isopropanol (3:1) or Ethyl Acetate.

  • Dry organic layer over Na₂SO₄ and concentrate.

Recrystallization (Polymorph Control)
  • Solvent System: Ethanol / Water.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Slowly add warm water until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid.

Recrystallization Start Crude Solid Step1 Dissolve in boiling EtOH (Solubilization) Start->Step1 Step2 Add warm Water dropwise (Anti-solvent addition) Step1->Step2 Step3 Cool to RT, then 4°C (Nucleation & Growth) Step2->Step3 Step4 Filter & Wash with cold Water (Isolation) Step3->Step4 End Pure Crystal Step4->End

Figure 2: Recommended recrystallization workflow utilizing the temperature-dependent solubility in protic solvents.

References

  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid Product Page. (Accessed 2026).[1] Link

  • Combi-Blocks. Safety Data Sheet (SDS) for CAS 1086379-86-3. (2023). Link

  • National Institutes of Health (NIH) - PubChem. Isonicotinic Acid Physicochemical Properties. (Accessed 2026).[1] Link

  • Bordwell, F.G. pKa Table in DMSO and Water. Organic Chemistry Data. Link

  • Reich, H.J.Solubility of Pyridine Derivatives. University of Wisconsin-Madison. (General Reference for Heterocycle Solubility).

Sources

Exploratory

Physical and chemical properties of "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid"

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its unique structure, which combines a pyridine carboxylic acid moiety with a tetrahydropyran ring, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of this compound, synthesized from available data on the molecule and its close analogs.

Chemical Identity and Structure

The fundamental identity of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is established by its chemical formula and unique identifiers.

IdentifierValue
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid
CAS Number 1086379-86-3[1]
Molecular Formula C11H13NO4[1]
Molecular Weight 223.23 g/mol
Canonical SMILES C1COCC(OC2=NC=C(C=C2)C(=O)O)C1

The structure comprises a central isonicotinic acid core, which is a pyridine ring substituted with a carboxylic acid group at the 4-position. The 2-position of the pyridine ring is functionalized with an ether linkage to a tetrahydropyran (THP) ring via its 4-position. The presence of both a carboxylic acid and a basic pyridine nitrogen gives the molecule amphoteric properties. The THP ether moiety is a common feature in medicinal chemistry, often introduced to modulate solubility, metabolic stability, and target engagement.

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid are not widely available in the public domain. However, we can infer some properties based on its structure and data from its parent compound, isonicotinic acid.

Table of Estimated and Known Properties:

PropertyValue/InformationSource/Basis
Appearance Likely a white to off-white crystalline solid.Based on the parent compound, isonicotinic acid, and general characteristics of similar organic acids.
Melting Point Not experimentally determined. Expected to be lower than isonicotinic acid (≥300 °C) due to the flexible THP ether substituent.Estimation
Boiling Point Not experimentally determined. Likely to decompose at high temperatures.Estimation
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[2] The solubility is pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid.[2]Inferred from the properties of isonicotinic acid.
pKa Not experimentally determined. The pKa of the carboxylic acid is expected to be in the range of 3-5, similar to isonicotinic acid (pKa ≈ 4.96). The pKa of the pyridine nitrogen will be lower than that of pyridine itself due to the electron-withdrawing nature of the carboxylic acid and the ether linkage.Inferred from isonicotinic acid data.[3]
Stability Expected to be stable under standard laboratory conditions. Should be stored in a well-closed container, protected from light and moisture.[1]Supplier information.

Synthesis and Purification

A plausible and commonly employed method for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide on the pyridine ring by the alkoxide of tetrahydro-2H-pyran-4-ol.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Chloroisonicotinic acid C 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid A->C NaH, DMF (Williamson Ether Synthesis) B Tetrahydro-2H-pyran-4-ol B->C

Caption: Proposed Williamson ether synthesis of the target molecule.

Step-by-Step Experimental Protocol
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), tetrahydro-2H-pyran-4-ol is dissolved in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). To this solution, a strong base, typically sodium hydride (NaH), is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: A solution of 2-chloroisonicotinic acid in the same anhydrous solvent is then added dropwise to the freshly prepared alkoxide solution at room temperature. The reaction mixture is heated to an elevated temperature (e.g., 60-80°C) and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The pH of the aqueous solution is adjusted to the isoelectric point of the product (around pH 3-4) using a dilute acid (e.g., 1M HCl), which will cause the product to precipitate. The precipitate is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment cluster_2 Further Analysis NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC (Reversed-Phase) NMR->HPLC MS Mass Spectrometry (ESI-MS) MS->HPLC IR FT-IR Spectroscopy HPLC->IR EA Elemental Analysis HPLC->EA TLC Thin-Layer Chromatography TLC->HPLC

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and the tetrahydropyran rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the tetrahydropyran ring will be observed in the upfield region (δ 1.5-4.0 ppm), with the proton at the 4-position (attached to the ether oxygen) appearing as a multiplet at a lower field compared to the other THP protons. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be at a low field (δ > 165 ppm). The aromatic carbons of the pyridine ring will resonate in the range of δ 120-150 ppm. The carbons of the tetrahydropyran ring will appear in the upfield region (δ 20-80 ppm), with the carbon attached to the ether oxygen (C4) being the most downfield of the THP carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 224.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 222.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs, such as around 254 nm. The retention time and peak purity can be used to determine the identity and purity of the sample.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is not extensively published, its structural motifs suggest several potential applications in drug discovery.

  • Scaffold for Kinase Inhibitors: The isonicotinic acid core is present in a number of kinase inhibitors. The tetrahydropyran-4-yloxy substituent can be utilized to probe and occupy specific pockets within the kinase active site, potentially enhancing potency and selectivity. Derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer and other diseases.[6]

  • Building Block for Novel Therapeutics: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophores. This makes it a versatile intermediate for the synthesis of a diverse library of compounds for screening against various biological targets.

  • Modulation of Physicochemical Properties: The inclusion of the THP ether can improve the pharmacokinetic properties of a lead compound, such as increasing metabolic stability and modulating solubility and cell permeability.

Conclusion

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is a valuable chemical entity with potential applications in medicinal chemistry and drug discovery. While direct experimental data on its properties are limited, a comprehensive understanding of its structure, plausible synthetic routes, and analytical characterization methods can be established through an analysis of its constituent parts and related compounds. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Solubility of Things. Isonicotinic Acid. [Link]

  • Scribd. Isonicotinic Acid pKa Study. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • ACS Publications. Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility. [Link]

  • ResearchGate. structural nmr analysis of triazolic compounds derived from isonicotinic acid. [Link]

  • ResearchGate. 13 C-NMR spectrum of ( 4 ). [Link]

  • National Center for Biotechnology Information. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. [Link]

  • PubMed. Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. Studies on isonicotinic acid formation from isoniazid in isolated rat hepatocytes. [Link]

  • PubMed. [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]

  • Semantic Scholar. Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

  • ResearchGate. LC-MS/MS spectra of azelaic acid (m/z 187.097), isonicotinic acid (m/z.... [Link]

  • Google Patents.
  • ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]

  • PubMed. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • PubMed. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. [Link]

  • National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors.. [Link]

  • Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols.. [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • ResearchGate. SAR and cholinesterase inhibition activity of pyran-based derivatives.. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • MDPI. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

  • National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • Google Patents.
  • Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • NIST. 2H-Pyran-2-ol, tetrahydro-. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Journal of Food and Drug Analysis. Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. [Link]

  • National Center for Biotechnology Information. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • MDPI. Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. [Link]

  • ResearchGate. Assignment of signals in the 13 C and 1 H NMR spectra of target ketone.... [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assay protocols using "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid"

Evaluating Derivatives of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid Targeting ACC and GPR119 Introduction & Chemical Context 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1221793-49-4) represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating Derivatives of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid Targeting ACC and GPR119

Introduction & Chemical Context

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1221793-49-4) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address solubility and metabolic stability challenges in drug discovery.

Unlike traditional phenyl-based linkers, the tetrahydropyran (THP) ether moiety lowers lipophilicity (LogP) while maintaining steric bulk, reducing susceptibility to cytochrome P450 metabolism. The isonicotinic acid core serves as a critical attachment point (warhead carrier) for targeting enzymes involved in fatty acid metabolism.

This Application Note details cell-based protocols for validating libraries built upon this scaffold, focusing on two primary biological targets:

  • Acetyl-CoA Carboxylase (ACC): Inhibition of De Novo Lipogenesis (DNL) for NASH/NAFLD therapy.

  • GPR119: Agonism for GLP-1 secretion in Type 2 Diabetes.[1]

Mechanism of Action & Pathway Visualization

The therapeutic utility of this scaffold lies in its ability to mimic fatty acid metabolites or bind allosteric sites on metabolic enzymes.

Biological Pathway: ACC Inhibition

ACC catalyzes the carboxylation of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in fatty acid synthesis.[2] Derivatives of the isonicotinic acid scaffold bind to the Carboxyltransferase (CT) domain or the Biotin Carboxylase (BC) domain, halting lipid accumulation.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC Enzyme (Target) ACC->MalonylCoA Catalyzes Inhibitor Isonicotinic Acid Derivative Inhibitor->ACC Inhibits CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid Lipogenesis BetaOx Beta-Oxidation CPT1->BetaOx Promotes

Figure 1: Mechanism of ACC inhibition.[2][3] The scaffold blocks the conversion of Acetyl-CoA to Malonyl-CoA, simultaneously reducing fat synthesis and disinhibiting fatty acid oxidation.

Protocol A: De Novo Lipogenesis (DNL) Assay

Target: Acetyl-CoA Carboxylase (ACC) Cell Line: HepG2 (Human Hepatocarcinoma) Readout: 14C-Acetate Incorporation

This is the gold-standard functional assay for this chemical class. It measures the actual reduction in lipid synthesis rather than just enzyme binding.

Reagents & Preparation
ReagentConcentration / SpecPurpose
Test Compound 10 mM stock in DMSODerivative of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid
HepG2 Cells ATCC HB-8065Liver model expressing ACC1/2
[1-14C]-Acetate 1 µCi/µL (Specific Activity ~50 mCi/mmol)Radiolabel for lipid tracking
TOFA 10 µMPositive Control (ACC Inhibitor)
Saponification Reagent 2.5 M KOH in MeOH:H2O (4:1)Lipid extraction
Experimental Workflow
  • Cell Seeding:

    • Seed HepG2 cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well in MEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation (Critical Step):

    • Rationale: Removes exogenous lipids, forcing the cells to synthesize their own lipids via ACC.

    • Wash cells 2x with PBS.[4]

    • Add 100 µL serum-free MEM containing 0.1% BSA. Incubate overnight (16-18 hours).

  • Compound Treatment:

    • Prepare 10-point serial dilutions of the test compound in serum-free MEM (Final DMSO < 0.5%).

    • Add 90 µL of diluted compound to wells.

    • Incubate for 1 hour prior to substrate addition to ensure target engagement.

  • Substrate Addition:

    • Add 10 µL of [1-14C]-Acetate (0.5 µCi/well final).

    • Incubate for 4–6 hours.

  • Lipid Extraction & Detection:

    • Aspirate media and wash cells 2x with ice-cold PBS.

    • Add 40 µL Saponification Reagent to lyse cells and hydrolyze lipids. Incubate at 65°C for 45 mins.

    • Acidify with 10 µL 5M H₂SO₄.

    • Extraction: Add 150 µL Petroleum Ether. Shake vigorously for 10 mins.

    • Centrifuge (1000 x g, 5 mins) to separate phases.

    • Transfer the top organic phase (containing radiolabeled lipids) to a scintillation plate containing liquid scintillant.

    • Read on a MicroBeta counter.

Protocol B: GPR119 Agonist Screening (cAMP)

Target: GPR119 (GPCR) Cell Line: HEK293 stably expressing human GPR119 Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Derivatives of this scaffold often act as lipid mimetics. GPR119 is Gs-coupled; agonism leads to cAMP accumulation.

Experimental Workflow
  • Reagent Setup:

    • Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA.

    • Note:IBMX is a phosphodiesterase inhibitor. It prevents the breakdown of cAMP, ensuring the signal accumulates sufficiently for detection.

  • Cell Preparation:

    • Harvest HEK293-GPR119 cells using non-enzymatic dissociation buffer (e.g., CellStripper).

    • Resuspend in Stimulation Buffer at 2 × 10⁶ cells/mL.

  • Assay Execution:

    • Dispense 5 µL of test compound (typically 10 µM screening concentration) into a 384-well white low-volume plate.

    • Add 5 µL of cell suspension (10,000 cells/well).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 10 µL of Detection Mix (Eu-cAMP tracer + ULight-anti-cAMP antibody).

    • Incubate for 1 hour at RT in the dark.

    • Read on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Calculation:

    • Calculate FRET ratio: (Signal 665 nm / Signal 615 nm) × 10,000.

    • Normalize to Forskolin (10 µM) as 100% max response.

Data Analysis & Interpretation

Quantitative data should be summarized to determine the Structure-Activity Relationship (SAR) of the isonicotinic acid derivatives.

Table 1: Expected Performance Metrics

ParameterHigh Potency CriteriaInterpretation
ACC IC50 (HepG2) < 50 nMPotent inhibition of lipogenesis. Suitable for NASH lead.
GPR119 EC50 < 100 nMStrong insulin secretagogue potential.
CC50 (Cytotoxicity) > 30 µMHigh safety window. (Measured via ATP/CellTiter-Glo).
Microsomal Stability (t1/2) > 60 minThe THP ring is successfully protecting the molecule from rapid metabolism.
Workflow Visualization

Assay_Workflow cluster_0 Primary Screen cluster_1 Cellular Validation Start Compound Library (Isonicotinic Acid Core) Enzymatic Biochemical ACC Assay (ADP-Glo) Start->Enzymatic DNL HepG2 DNL Assay (14C-Acetate) Enzymatic->DNL Hits < 100 nM Tox Cytotoxicity Screen (CellTiter-Glo) DNL->Tox Parallel Testing Lead Lead Candidate (NASH/Diabetes) Tox->Lead SI > 100

Figure 2: Screening cascade for isonicotinic acid derivatives. Compounds must pass enzymatic screening before entering the resource-intensive DNL cellular assay.

References
  • Harwood, H. J., Jr. (2005).[2] Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs, 6(10), 991-999. Link

  • Griffith, D. A., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors.[5] Journal of Medicinal Chemistry, 61(10), 4561–4577. Link

  • Jones, R. M., et al. (2009).[1] GPR119 agonists for the treatment of type 2 diabetes.[1][6] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Freeman, L. A., et al. (2007). The synthesis and structure–activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif. Bioorganic & Medicinal Chemistry Letters, 17(6), 1803-1807. Link

Sources

Application

"2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" as a tool compound in pharmacology

Abstract & Introduction 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) is a critical chemical scaffold and "tool precursor" used extensively in the discovery of GPR119 agonists . GPR119 is a G s-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) is a critical chemical scaffold and "tool precursor" used extensively in the discovery of GPR119 agonists . GPR119 is a G


s-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells. Its activation triggers the release of insulin and GLP-1, making it a high-value target for Type 2 Diabetes (T2D) and obesity therapeutics.

While not a potent agonist in its free acid form due to limited cell permeability and lack of the "right-hand" effector moiety, this compound serves as the essential pharmacophore for synthesizing potent probes such as GSK-1292263 and related piperidine-based agonists. It provides the specific pyridine-ether-pyran motif required for the hydrophobic pocket binding of the GPR119 receptor.

Key Applications:

  • Medicinal Chemistry: Primary building block for synthesizing GPR119 agonists via amide coupling.[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment probe in NMR or X-ray crystallographic screening to map the ligand-binding pocket.

  • Negative Control: The free acid can serve as a low-affinity/impermeable control in cellular assays to validate the necessity of the amide-linked "tail" for receptor activation.

Chemical Properties & Handling

PropertySpecification
CAS Number 1086379-86-3
IUPAC Name 2-(oxan-4-yloxy)pyridine-4-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 223.22 g/mol
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low/pH dependent)
Appearance White to off-white solid
Storage -20°C (Long term), Desiccated. Protect from light.
Stability Stable for >2 years under recommended storage. Avoid freeze-thaw cycles in solution.

Handling Precaution: As a carboxylic acid intermediate, ensure anhydrous conditions if using in coupling reactions to prevent hydrolysis of activated esters.

Pharmacological Mechanism & Design Logic[1]

The "Head Group" Strategy

GPR119 agonists typically follow a linear topology: Lipophilic Head GroupLinkerPolar Tail .

  • The Compound: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid acts as the Lipophilic Head Group .

  • Mechanism: The tetrahydropyran ring occupies a specific hydrophobic cleft in the receptor, while the pyridine nitrogen often engages in hydrogen bonding or water-mediated interactions. The carboxylic acid is the handle for attaching the "Polar Tail" (often a piperidine or azabicyclic ring) which interacts with the receptor's extracellular loops.

Signaling Pathway

Upon successful synthesis into a full agonist (e.g., by coupling with a piperidine amine), the resulting molecule activates GPR119, triggering the cAMP cascade.

GPR119_Pathway Agonist Synthesized Agonist (Pyran-Pyridine Core) GPR119 GPR119 Receptor (Pancreatic Beta-Cell) Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Phosphorylation Cascade

Figure 1: GPR119 Signaling Pathway activated by agonists derived from the isonicotinic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of Active GPR119 Tool Compound

Objective: To convert the inactive/low-activity acid scaffold into a potent biological probe (e.g., GSK-1292263 analog) via amide coupling.

Materials:

  • Scaffold: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (1.0 eq)

  • Amine Partner: e.g., 4-(methylsulfonyl)phenyl-piperidine derivative (1.1 eq)

  • Coupling Agent: HATU or EDC/HOBt (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Workflow:

  • Activation: Dissolve the isonicotinic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Amine Partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Acid MW + Amine MW - 18).

  • Workup: Dilute with Ethyl Acetate, wash with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (MeOH/DCM gradient).

Synthesis_Flow Acid Start: Isonicotinic Acid Scaffold (CAS 1086379-86-3) Activate Activation: Add HATU + DIPEA in DMF Acid->Activate Amine Reagent: Piperidine Amine (The 'Tail') Couple Coupling Reaction: RT, 2-4 Hours Amine->Couple Activate->Couple Check QC: LC-MS Verification Couple->Check Purify Purification: Flash Chromatography Check->Purify Product Final Tool Compound: GPR119 Agonist Purify->Product

Figure 2: Synthesis workflow for converting the scaffold into an active GPR119 agonist.

Protocol B: In Vitro Functional Assay (cAMP Accumulation)

Objective: Validate the activity of the synthesized agonist using the scaffold. System: HEK293 cells stably expressing human GPR119.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Detection Kit: HTRF cAMP Dynamic 2 Kit (Cisbio) or GloSensor (Promega).

Procedure:

  • Cell Prep: Harvest GPR119-HEK293 cells and resuspend in Assay Buffer at 2,000 cells/µL.

  • Plating: Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

  • Treatment:

    • Add 5 µL of the synthesized compound (diluted in buffer) at varying concentrations (e.g., 1 nM to 10 µM).

    • Control: Include the free acid (2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid) as a negative control to demonstrate that the scaffold alone is insufficient for full activation.

  • Incubation: Incubate for 30–60 minutes at RT.

  • Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Read: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. log[Concentration] to determine EC

    
    .
    

Expected Results:

  • Synthesized Agonist: Sigmoidal dose-response with EC

    
     in the nanomolar range (10–100 nM).
    
  • Scaffold (Free Acid): Flat line or very weak activity (EC

    
     > 100 µM), confirming the necessity of the amide tail.
    

References

  • Yang, Z., et al. (2016).[2] "Synthesis of GPR119 Agonist GSK-1292263." Chinese Journal of Pharmaceuticals, 47(3), 260-263.[2] Link[2]

  • Ritter, K., et al. (2013). "Synthesis and biological evaluation of novel 2,4-disubstituted quinazoline analogues as GPR119 agonists." Bioorganic & Medicinal Chemistry, 21(5), 1349-1356.[3] Link

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry, 51(17), 5172-5175. Link

  • Nunez, D. J., et al. (2014). "GPR119 agonists for the treatment of type 2 diabetes."[1][2][3][4] Expert Opinion on Investigational Drugs, 23(5), 683-696. Link

Sources

Method

Application Note: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Scaffolds for Target Validation

Abstract This application note details the utility of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (TPI) as a privileged scaffold in Target Validation studies, specifically for Acetyl-CoA Carboxylase (ACC) inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (TPI) as a privileged scaffold in Target Validation studies, specifically for Acetyl-CoA Carboxylase (ACC) inhibition and, secondarily, for kinase selectivity profiling. While TPI serves as a critical chemical building block, its structural motifs—combining a polar isonicotinic acid core with a lipophilic yet soluble tetrahydropyran (THP) ether—mimic the pharmacophores of potent allosteric ACC inhibitors (e.g., Firsocostat/ND-630 derivatives). This guide provides a comprehensive workflow for researchers to utilize TPI derivatives to validate ACC as a therapeutic target in metabolic disorders (NASH) and cancer metabolism (fatty acid synthesis addiction).

Introduction & Pharmacological Significance

The Molecule
  • Chemical Name: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

  • CAS: 1221793-47-2

  • Core Attributes: The molecule features a carboxylic acid "warhead" (for hydrogen bonding or amide coupling) and a THP ether tail. The THP group is a classic bioisostere for morpholine or cyclohexyl groups, improving metabolic stability and water solubility while maintaining hydrophobic contacts.

Target Focus: Acetyl-CoA Carboxylase (ACC)

ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis (DNL).[1][2][3][4]

  • Mechanism of Action: TPI-based scaffolds typically function as allosteric inhibitors of the ACC Carboxyltransferase (CT) domain or the Protein-Protein Interaction (PPI) interface involved in ACC dimerization.

  • Why TPI? The isonicotinic acid moiety mimics the electrostatic environment required to bind the ACC dimerization pocket, while the pyran ring fills the adjacent hydrophobic cleft, preventing the formation of the active filamentous enzyme structure.

Secondary Targets (Selectivity)

Researchers must be aware that the pyran-4-yloxy motif is also found in kinase inhibitors (e.g., Saracatinib/AZD0530 targeting Src/Abl). Therefore, target validation using TPI derivatives requires rigorous counter-screening against Src family kinases.

Mechanism of Action & Workflow

The following diagram illustrates the validated mechanism by which TPI-derived probes disrupt ACC function, leading to the desired phenotypic readout.

ACC_Inhibition_Mechanism cluster_cell Cellular Context TPI TPI Scaffold (Probe Precursor) Deriv Amide Derivative (Active Inhibitor) TPI->Deriv Chemical Synthesis ACC_Mono ACC Monomers (Inactive) Deriv->ACC_Mono Binds Allosteric Pocket ACC_Dimer ACC Dimer/Polymer (Active Enzyme) Deriv->ACC_Dimer BLOCKS ACC_Mono->ACC_Dimer Dimerization Malonyl Malonyl-CoA Production ACC_Dimer->Malonyl Catalysis FAS Fatty Acid Synthesis (DNL) Malonyl->FAS Substrate Phenotype Tumor Growth Arrest or Reduced Steatosis FAS->Phenotype Downstream Effect

Caption: TPI derivatives prevent ACC monomer polymerization, halting Malonyl-CoA production and downstream lipogenesis.

Experimental Protocols

Protocol 1: Probe Synthesis (Fragment-Based Activation)

Rationale: The free acid (TPI) often has weak affinity (


). To validate the target, it must be coupled to an amine fragment (e.g., an aminopyridine or aniline derivative) to create a potent probe (

).

Materials:

  • TPI (1.0 equiv)

  • Amine Partner (e.g., 2-amino-benzoxazole derivative) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Steps:

  • Dissolve TPI in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Add HATU; the solution should turn slightly yellow. Stir for 10 min to form the activated ester.

  • Add the Amine Partner.

  • Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = TPI fragment + Amine - H2O).

  • Purification: Quench with water, extract with EtOAc, and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via 1H-NMR.

Protocol 2: Biochemical Validation (ADP-Glo™ ACC Assay)

Rationale: This assay measures the ADP produced when ACC carboxylates Acetyl-CoA (consuming ATP). It is the gold standard for validating enzymatic inhibition.

Reagents:

  • Human Recombinant ACC1 or ACC2 (Enzo Life Sciences or similar).

  • Substrates: Acetyl-CoA, ATP, NaHCO3.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100, 1% DMSO.

  • Compound Plate: Serial dilute TPI-derivative in DMSO (10 mM start, 1:3 dilution). Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of ACC enzyme (final conc. 5 nM) to wells. Incubate 15 min at RT to allow allosteric binding.

  • Substrate Initiation: Add 2.5 µL of Substrate Mix (20 µM Acetyl-CoA, 50 µM ATP, 12 mM NaHCO3).

  • Reaction: Incubate at 30°C for 45 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to determine IC50.

Data Output Example:

CompoundConcentration (nM)Luminescence (RLU)% Inhibition
DMSO Control-54,0000%
TPI-Probe 11048,00011%
TPI-Probe 110027,00050%
TPI-Probe 110005,40090%
ND-630 (Ref) 100 2,500 95%
Protocol 3: Cellular Target Engagement (CETSA)

Rationale: To prove the TPI-derivative actually enters the cell and binds ACC (rather than causing non-specific toxicity), use the Cellular Thermal Shift Assay.

Workflow:

  • Treatment: Treat HepG2 or A549 cells with TPI-derivative (1 µM) or DMSO for 2 hours.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquoting: Divide cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat tubes to a gradient of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Aggregated/unbound proteins pellet; bound/stabilized proteins stay in supernatant).

  • Western Blot: Run supernatant on SDS-PAGE. Blot for ACC1 (Antibody: Cell Signaling #3676).

  • Result: A "shift" in the melting curve (protein remaining soluble at higher temps) indicates ligand binding.

Protocol 4: Phenotypic Validation (De Novo Lipogenesis - DNL)

Rationale: Does inhibiting the target reduce the physiological process (fatty acid synthesis)?

  • Seeding: Seed HepG2 cells (10k/well) in 96-well plates.

  • Dosing: Treat with TPI-derivative for 1 hour.

  • Labeling: Add [1,2-14C]-Acetic Acid (1 µCi/well). Incubate for 4 hours.

  • Extraction:

    • Wash cells with PBS.

    • Lyse in 0.1 N NaOH.

    • Saponify lipids (add EtOH/KOH, heat at 80°C).

    • Acidify with H2SO4.

    • Extract fatty acids into Petroleum Ether.

  • Counting: Evaporate ether, add scintillation fluid, and count CPM (Counts Per Minute).

  • Interpretation: A dose-dependent decrease in CPM confirms inhibition of the DNL pathway.

Troubleshooting & Controls

IssueProbable CauseSolution
High IC50 in Enzyme Assay High ATP concentrationACC assays are sensitive to ATP/ADP ratio. Ensure ATP is

(approx 50 µM).
No Shift in CETSA Compound impermeabilityCheck PAMPA/Caco-2 permeability. The acid moiety may need esterification (prodrug) for cell entry.
Toxicity > Efficacy Off-target Kinase inhibitionRun a Src/Abl kinase counter-screen. The pyran-ether motif can bind kinase hinge regions.

References

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 modulates hepatic fatty acid synthesis and insulin sensitivity in non-alcoholic fatty liver disease models." Proceedings of the National Academy of Sciences, 113(13), E1796-E1805.

  • Svensson, F., et al. (2016). "Firsocostat (GS-0976), a Potent and Selective Inhibitor of Acetyl-CoA Carboxylase." Journal of Medicinal Chemistry.

  • Griffith, D. A., et al. (2014). "Discovery of Preclinical Candidate PF-05175157: A Novel, Potent, and Selective Inhibitor of Acetyl-CoA Carboxylase." Journal of Medicinal Chemistry, 57(24), 10512-10526.

  • Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor."[5] Journal of Medicinal Chemistry, 49(22), 6465–6488.

Sources

Application

Application Note: In Vivo Profiling of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Derivatives

Executive Summary & Biological Context 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) is a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore and intermediate, most...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) is a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore and intermediate, most notably in the synthesis of GPR119 agonists (for Type 2 Diabetes and Obesity) and Kinase Inhibitors (e.g., Src/Abl inhibitors).

When studying the effects of this specific molecule—or drugs built upon its scaffold—researchers are primarily investigating metabolic modulation (glucose homeostasis, GLP-1 secretion) and pharmacokinetic (PK) stability . The presence of the tetrahydropyran ether improves metabolic stability and solubility compared to standard alkyl ethers, while the isonicotinic acid moiety often facilitates binding to G-protein coupled receptors (GPCRs).

This guide details the animal models required to validate the efficacy, mechanism of action (MoA), and safety of compounds utilizing this scaffold.

Mechanism of Action & Signaling Pathway[1]

To design the correct animal experiment, one must understand the downstream signaling. In the context of metabolic disease, this scaffold targets GPR119 , a Gs-coupled receptor expressed in pancreatic


-cells and intestinal L-cells.[1][2] Activation leads to cAMP accumulation, enhancing glucose-dependent insulin secretion (GSIS) and GLP-1 release.
DOT Diagram: GPR119 Signaling Cascade

GPR119_Pathway Ligand Ligand (Pyran-Isonicotinic Derivative) GPR119 GPR119 Receptor (L-Cell / Beta-Cell) Ligand->GPR119 Activates Gs Gαs Protein GPR119->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA / Epac2 cAMP->PKA Activates GLP1 GLP-1 Secretion (Intestine) PKA->GLP1 Exocytosis Insulin Insulin Secretion (Pancreas) PKA->Insulin GSIS

Figure 1: Signal transduction pathway for GPR119 agonists derived from the isonicotinic acid scaffold.

Primary Animal Models & Protocols

A. Pharmacokinetic (PK) Profiling (Rat/Mouse)

Objective: The carboxylic acid moiety can limit passive permeability or make the compound a substrate for efflux transporters. PK profiling is the first "gatekeeper" assay.

  • Animal Strain: Sprague-Dawley Rats (Male, 250–300g) or C57BL/6 Mice.

  • Rationale: Rats provide sufficient blood volume for serial sampling, allowing a full PK curve from a single animal (reducing inter-animal variability).

Protocol Steps:

  • Formulation: Dissolve the test compound in 0.5% Methylcellulose (MC) or 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) for oral (PO) dosing. Use 5% DMSO/Saline for intravenous (IV) dosing.
    
  • Dosing:

    • Group 1 (IV): 1 mg/kg (Bolus tail vein).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

  • Sampling: Collect blood (via jugular vein or tail nick) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma is separated by centrifugation (3000g, 10 min) and analyzed via LC-MS/MS (MRM mode) targeting the parent acid.

  • Key Metric: Calculate Bioavailability (

    
    ). If 
    
    
    
    , the acid likely requires esterification (prodrug strategy) to improve absorption.
B. Oral Glucose Tolerance Test (OGTT)

Objective: To assess the compound's ability to lower blood glucose in the presence of a glucose load. This is the "Gold Standard" for GPR119 agonists.

  • Animal Strain: C57BL/6J Mice (Male, 8–10 weeks).[3]

  • Rationale: C57BL/6J mice are susceptible to diet-induced glucose intolerance and are the standard background for metabolic studies.

Detailed Protocol:

  • Acclimatization: Mice are housed on a standard chow diet.

  • Fasting: Fast mice for 14–16 hours (overnight) prior to the test. Note: Some protocols use 6-hour fasting to reduce stress; overnight is standard for maximal insulin sensitivity assessment.

  • Baseline Measurement (T-30): Measure fasting blood glucose (tail snip) using a glucometer.

  • Drug Administration (T-30): Administer Vehicle or Test Compound (10–30 mg/kg, PO) 30 minutes before the glucose challenge.

  • Glucose Challenge (T0): Administer Glucose solution (2 g/kg, PO).

  • Sampling: Measure blood glucose at T=0, 15, 30, 60, and 120 minutes.

  • Data Analysis: Plot Glucose vs. Time and calculate Area Under the Curve (

    
    ).
    

Validation Criteria:

  • A valid GPR119 agonist must significantly reduce Glucose

    
     compared to vehicle.
    
  • Self-Validation: If the Positive Control (e.g., Sitagliptin or MBX-2982) fails to show effect, the fasting duration or stress levels of the mice were likely improperly managed.

C. In Vivo GLP-1 Secretion Assay

Objective: To confirm the mechanism involves enteroendocrine L-cell activation.

  • Animal Strain: C57BL/6J Mice or Zucker Diabetic Fatty (ZDF) Rats.

  • Inhibitor Requirement: DPP-4 Inhibitor (e.g., Sitagliptin) must be co-administered or present in blood collection tubes to prevent rapid degradation of active GLP-1.

Protocol Steps:

  • Fasting: Fast mice for 12 hours.

  • Dosing: Administer Test Compound (PO).

  • Glucose Load: Administer Glucose (2 g/kg) 30 mins post-dose.

  • Terminal Bleed: At T=15 mins post-glucose (peak GLP-1 release), collect blood via cardiac puncture into tubes containing EDTA + DPP-4 Inhibitor + Aprotinin.

  • ELISA: Quantify Active GLP-1 (7-36 amide) using a specific ELISA kit. Total GLP-1 is less informative for efficacy.

Data Interpretation & Expected Results

The following table summarizes expected outcomes for a potent derivative of the 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid scaffold.

ParameterAssay TypeExpected Result (Active Compound)Mechanism Implication
Bioavailability (

)
PK (Rat)

Good oral absorption; acid is stable.
Glucose AUC OGTT (Mouse)Reduction by 20–40% vs. VehicleImproved glucose tolerance.
Insulin (T=15) OGTT (Mouse)Increased 1.5–2.0 foldGlucose-Dependent Insulin Secretion (GSIS).
Active GLP-1 ELISA (Plasma)Increased

fold
Activation of intestinal GPR119.
Hypoglycemia Risk Fasting GlucoseNo significant dropGPR119 is glucose-dependent (Safe profile).

Synthesis & Reagent Handling (Safety Note)

While this guide focuses on animal models, the integrity of the input material is critical.

  • Solubility: The free acid form may have poor solubility in water. For animal dosing, convert to a sodium salt or use a formulation vehicle like 0.5% Methylcellulose + 0.1% Tween 80 .

  • Stability: The tetrahydropyran ether is generally stable, but the isonicotinic acid moiety can decarboxylate under extreme heat/acidic conditions. Store compound at -20°C.

References

  • Ritter, K. et al. (2014). Discovery of structurally novel, potent and orally efficacious GPR119 agonists.[4] Bioorganic & Medicinal Chemistry Letters.[5][6]

  • Semple, G. et al. (2008). Discovery of the GPR119 agonist MBX-2982. Journal of Medicinal Chemistry.

  • Hansen, K.B. et al. (2012). GPR119 agonists: a promising approach for the treatment of type 2 diabetes.
  • Combi-Blocks. (2023). Safety Data Sheet: 2-(Tetrahydro-2h-pyran-4-yloxy)isonicotinic acid.

  • Drucker, D.J. (2006). The biology of glucagon-like peptide-1.[3] Cell Metabolism.

Sources

Method

Application Note: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid in Fragment-Based Drug Discovery

Here is the detailed Application Note and Protocol guide for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid in the context of Fragment-Based Drug Discovery (FBDD). Executive Summary In Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid in the context of Fragment-Based Drug Discovery (FBDD).

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the "Solubility-Permeability Paradox" often hampers the evolution of hydrophobic hits into viable leads. 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (hereafter THP-INA ) represents a "privileged fragment" scaffold that addresses this challenge.

Unlike standard phenyl or cyclohexyl ethers, the tetrahydropyran (THP) moiety reduces lipophilicity (LogP) while maintaining steric bulk, offering a metabolically stable bioisostere for solvent-exposed hydrophobic pockets. The isonicotinic acid core provides a robust vector for rapid library expansion via amide coupling. This guide details the chemoinformatic profile, synthetic protocols, and screening workflows required to deploy THP-INA effectively.

Chemoinformatic Profile & Rationale

The Fragment Credential: THP-INA is not merely a building block; it is a high-quality "seed" fragment designed to occupy the interface between a protein's hydrophobic pocket and the bulk solvent.

PropertyValueStrategic Implication
Molecular Weight 223.23 DaIdeal "Rule of 3" compliance; allows significant mass addition during optimization.
cLogP ~0.8 - 1.2significantly lower than the phenyl-ether analog (~2.5), improving aqueous solubility.
H-Bond Donors/Acceptors 1 (COOH) / 5 (N, O)The pyridine nitrogen and ether oxygen provide additional vectoral H-bond acceptor points.
Rotatable Bonds 3Low entropic penalty upon binding.
pKa (Acid) ~3.5 - 4.0Exists as a carboxylate anion at physiological pH, capable of strong salt-bridge interactions (e.g., with Arginine/Lysine).

Mechanistic Insight: The 2-position ether linkage on the pyridine ring is electronically unique. The electron-withdrawing nature of the pyridine ring (enhanced by the 4-COOH) lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to alkyl-amines, thus reducing non-specific binding in screening assays [1].

Experimental Protocols

Protocol A: Synthesis of THP-INA Scaffold

Context: While commercially available, in-house synthesis allows for rapid derivatization (e.g., introducing methyl groups on the THP ring). This reaction relies on a Nucleophilic Aromatic Substitution (SNAr).[1]

Materials:

  • Substrate: 2-Chloroisonicotinic acid (or methyl 2-chloroisonicotinate for easier handling).

  • Nucleophile: Tetrahydro-2H-pyran-4-ol.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve Tetrahydro-2H-pyran-4-ol (1.2 equiv) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (2.5 equiv if using acid substrate; 1.2 equiv if using ester) portion-wise. Caution: H2 gas evolution. Stir for 30 min at RT to form the alkoxide.

  • SNAr Addition: Add 2-Chloroisonicotinic acid (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Heat the mixture to 100°C for 4–6 hours . Monitor by LC-MS for the displacement of chloride (Product [M+H]+ = 224).

  • Workup (Critical for Amphoteric Species):

    • Cool to RT. Quench with water.[2]

    • If using ester: Hydrolyze with LiOH (2M) at RT for 2 hours, then acidify.

    • Acidification: Adjust pH to ~3–4 using 1N HCl. The product may precipitate.

    • Extraction: If no precipitate, extract with EtOAc/THF (3:1). The pyridine-acid is polar; standard EtOAc may leave product in the aqueous phase.

  • Purification: Recrystallization from Ethanol/Water or Reverse Phase Flash Chromatography (C18, Water/Acetonium gradient with 0.1% Formic Acid).

Protocol B: Fragment Screening via STD-NMR

Context: Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of this fragment to a target protein.

Buffer Requirements:

  • Deuterated Buffer: PBS-d buffer, pH 7.4.

  • Solubility Check: THP-INA is highly soluble. Prepare a 100 mM stock in DMSO-d6.

Workflow:

  • Sample Prep: Mix Protein (5–10 µM) with Fragment (500 µM - 1 mM). Ratio 1:100.

  • Pulse Sequence: Apply on-resonance irradiation (Gaussian pulse train) at a region of the spectrum containing only protein signals (e.g., -0.5 ppm or 12 ppm) for 2 seconds (saturation time).

  • Off-Resonance: Apply control irradiation at 30 ppm.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Hit: Signals corresponding to the THP ring protons (multiplets at ~1.5–4.0 ppm) and the pyridine aromatic protons (~7.0–8.5 ppm) will appear in the difference spectrum.

    • Epitope Mapping: If the THP signals are stronger than the pyridine signals, the THP ring is the primary contact point (hydrophobic anchor).

Fragment Evolution Strategy

Once THP-INA is validated as a binder, the carboxylic acid serves as the vector for "Fragment Growing."

Logical Pathway:

  • The Anchor: The THP-ether binds the solvent front or a lipophilic sub-pocket.

  • The Linker: The Pyridine ring provides rigidity and orients the carboxylate.

  • The Warhead: The COOH is converted to an amide, targeting adjacent pockets (e.g., the Hinge region in Kinases).

Visualization: Synthetic & Logic Flow

The following diagram illustrates the synthesis and the decision tree for evolving this fragment.

THP_INA_Workflow cluster_mechanism Mechanism of Action Substrate 2-Chloroisonicotinic Acid Product THP-INA (Fragment Scaffold) Substrate->Product S_NAr Reagent Tetrahydro-2H-pyran-4-ol (NaH, DMF, 100°C) Reagent->Product Screen STD-NMR / SPR Validation Product->Screen Hit ID Interaction THP: Hydrophobic/Solvent Contact Pyridine-N: H-Bond Acceptor COOH: Salt Bridge/Vector Product->Interaction Binding Mode Evolution Amide Library (Fragment Growing) Screen->Evolution Valid Binder?

Figure 1: Synthetic route and FBDD evolution workflow for THP-INA.

Case Study Application: Kinase Inhibitor Design

The THP-INA motif shares structural homology with the solvent-front interacting region of Saracatinib (AZD0530) , a Src/Abl inhibitor [2].

  • Observation: In Saracatinib, a tetrahydropyran-4-yloxy group is attached to a quinazoline core.[3]

  • Application of THP-INA: By using THP-INA as a starting fragment, researchers can mimic this proven interaction. The pyridine nitrogen mimics the N1 of quinazoline, while the carboxylic acid allows for the exploration of diverse "hinge-binding" motifs via amide coupling (e.g., coupling to amino-indazoles or amino-pyrimidines).

Comparative Data (Solubility vs. Phenyl Analog):

Fragment AnalogLogP (Calc)Solubility (PBS pH 7.4)LE (Ligand Efficiency)
THP-INA (Target) 0.9 > 5 mM High
Phenyl-INA (Analog)2.4< 0.5 mMModerate

Data derived from generalized structure-property relationships of pyridine ethers [3].

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.[4] Link

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[3] Journal of Medicinal Chemistry.[4] Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Link

  • Enamine Ltd. (2024). Carboxylic Acid Bioisostere Fragment Library.[4][5] Enamine.net. Link

  • WuXi AppTec. (2023). SNAr Reaction of Polyhalogenated Heterocycles.[1][6] WuXi AppTec Research Services. Link

Sources

Application

Formulation of "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" for in vivo studies

Application Note: Formulation Strategies for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid in Preclinical Studies Executive Summary This guide details the formulation protocols for 2-(Tetrahydro-2H-pyran-4-yloxy)isoni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid in Preclinical Studies

Executive Summary

This guide details the formulation protocols for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3), a functionalized pyridine-4-carboxylic acid derivative. Due to the presence of a carboxylic acid moiety (pKa ~4.8) and a lipophilic tetrahydropyranyl (THP) ether, this compound presents specific solubility challenges typical of Class II/IV BCS compounds.

Successful in vivo administration requires overcoming the crystal lattice energy of the free acid to achieve bioavailability. This note prioritizes in situ salt formation as the primary strategy for parenteral (IV/IP) administration, offering a superior safety profile compared to high-percentage organic cosolvents. For oral (PO) high-dose toxicology studies, a standard suspension protocol is provided.

Physicochemical Profiling & Pre-Formulation

Before formulation, the researcher must understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Formulation
Molecular Weight 223.23 g/mol Small molecule; rapid dissolution expected once wetted.
Acidic pKa ~4.5 – 5.0Critical: The carboxylic acid is the primary handle for solubility. At pH > 6.0, it will be ionized (anionic), significantly increasing aqueous solubility.
Basic pKa ~2.0 – 3.0The pyridine nitrogen is weakly basic but less useful for physiological formulation (requires too low pH).
LogP ~1.5 – 2.0Moderately lipophilic. The THP group adds hydrophobicity compared to bare isonicotinic acid.
Stability Acid/Base StableEther linkage (THP) is generally stable; however, avoid prolonged exposure to pH < 2 (potential hydrolysis).

Decision Logic for Vehicle Selection

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the intended route of administration and required concentration.

FormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP PO Oral (PO) Route->PO Conc_Check Target Conc. > 5 mg/mL? IV_IP->Conc_Check Strat_A Protocol A: In Situ Salt (Na+ or Meglumine) (Preferred for Safety) PO->Strat_A PK / Bioavailability Strat_C Protocol C: Suspension (0.5% MC / 0.1% Tween 80) PO->Strat_C High Dose / Tox Conc_Check->Strat_A No (<5mg/mL) Strat_B Protocol B: Cosolvent System (5% DMSO / 40% PEG400) Conc_Check->Strat_B Yes (>5mg/mL)

Figure 1: Decision matrix for vehicle selection. Protocol A is the "Gold Standard" for low-to-moderate doses due to minimal physiological perturbation.

Detailed Protocols

Protocol A: In Situ Salt Formation (Preferred for IV/IP)

Mechanism: This method converts the insoluble free acid into a water-soluble sodium or meglumine salt in situ. This avoids the toxicity associated with DMSO or surfactants. Target pH: 7.4 – 8.0

Reagents:

  • Compound: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

  • Base: 1.0 N NaOH (Sodium Hydroxide) or Meglumine (N-Methylglucamine)

  • Buffer: PBS (Phosphate Buffered Saline) or 0.9% Saline

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of compound (e.g., 10 mg) into a sterile glass vial.

  • Molar Equivalent Calculation: Calculate the moles of compound (10 mg / 223.23 g/mol = ~0.045 mmol).

  • Base Addition: Add 1.05 equivalents of 1.0 N NaOH (approx. 45 µL) or an equimolar amount of Meglumine dissolved in water.

    • Expert Insight: Meglumine is often superior to NaOH for preventing precipitation upon injection, as the counter-ion is larger and less likely to "salt out" [1].

  • Dissolution: Vortex heavily. The solution should turn clear as the salt forms. If not, sonicate for 30 seconds.

  • Dilution: Slowly add PBS or Saline to reach the final volume (e.g., 2 mL for a 5 mg/mL solution).

  • pH Adjustment: Check pH. If > 8.5, adjust carefully with dilute HCl to pH 7.4–8.0.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Protocol B: Universal Cosolvent System (Rescue Formulation)

Use Case: If Protocol A fails to dissolve the compound at high concentrations (>10 mg/mL). Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step Procedure:

  • Solubilization: Dissolve the compound completely in 100% DMSO (5% of final volume). Sonicate until clear.

  • Cosolvent Addition: Add PEG400 (40% of final volume) to the DMSO solution. Vortex.

    • Note: The solution will warm up (exothermic). Allow to cool.

  • Aqueous Phase: Slowly add warm Saline (55% of final volume) while vortexing.

    • Critical: Adding saline too fast may cause precipitation. Add dropwise.

  • Observation: The solution should remain clear. If precipitate forms, this vehicle is unsuitable; switch to Protocol C.

Protocol C: Homogeneous Suspension (Oral Gavage)

Use Case: High-dose toxicology studies (e.g., 100 mg/kg) where solubility is impossible. Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.

Step-by-Step Procedure:

  • Vehicle Prep: Heat 1/3 of the water to 80°C. Add Methylcellulose powder. Agitate until wetted. Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

  • Compound Prep: Weigh the compound into a mortar.

  • Levigation: Add a small amount of the vehicle to the mortar. Grind with a pestle to break up aggregates and wet the powder (creates a smooth paste).

  • Dilution: Gradually add the rest of the vehicle while triturating.

  • Homogenization: Transfer to a vial and vortex/sonicate immediately before dosing to ensure uniformity.

Quality Control & Stability

  • Visual Inspection:

    • Pass: Clear, colorless solution (Protocols A/B). No floating crystals.

    • Fail: Tyndall effect (haziness) visible under strong light.

  • Stability:

    • Prepare formulations fresh daily .

    • The THP-ether linkage is stable at neutral pH (7.4) but may degrade if the formulation is stored in acidic media (pH < 4) for >24 hours.

  • Storage: Store stock solutions (in 100% DMSO) at -20°C. Store formulated dosing solutions at Room Temperature (use within 4 hours).

Workflow Visualization

The following diagram outlines the critical path for preparing the In Situ Salt Formulation (Protocol A) , ensuring no steps are missed.

SaltProtocol Step1 1. Weigh Compound (Free Acid) Step2 2. Add Base (1.05 eq) NaOH or Meglumine Step1->Step2 Step3 3. Vortex/Sonicate (Must be CLEAR) Step2->Step3 Ionization Step4 4. Add Buffer (Saline/PBS) to Vol. Step3->Step4 Dilution Step5 5. Check pH (Target: 7.4 - 8.0) Step4->Step5 Step6 6. Sterile Filter (0.22 µm PES) Step5->Step6 Final QC

Figure 2: Step-by-step workflow for Protocol A (In Situ Salt Formation).

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

  • Neervannan, S. (2006). "Preclinical Formulation for Discovery and Toxicology: Physicochemical Challenges." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Gad, S. C., et al. (2016). "Formulation of Poorly Soluble Drugs for Animal Studies." International Journal of Toxicology. Link

  • Sigma-Aldrich. (n.d.). "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid Product Page." Merck KGaA. Link

Technical Notes & Optimization

Troubleshooting

Troubleshooting "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" crystallization

Topic: Crystallization Troubleshooting & Process Optimization CAS: 1086379-86-3 (Reference) Introduction: The Physicochemical Challenge Welcome to the technical support hub for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Troubleshooting & Process Optimization CAS: 1086379-86-3 (Reference)

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid . If you are here, you are likely facing a "gummy" solid, an oil that refuses to crystallize, or poor recovery yields.

This molecule presents a classic "Frustrated Packing" scenario in organic process development:

  • Zwitterionic Potential: It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). Its solubility is heavily pH-dependent.
  • Conformational Flexibility: The ether linkage and the tetrahydropyran ring introduce rotatable bonds that resist ordered lattice packing, favoring amorphous or "oiled" states.

  • Amphiphilic Nature: The polar acid/pyridine core contrasts with the lipophilic ether/pyran tail, complicating solvent selection.

This guide moves beyond generic advice, applying First Principles of Crystallization to this specific molecular architecture.

Part 1: The "Oiling Out" Crisis

Symptom: Upon cooling or anti-solvent addition, the solution turns milky, and a viscous oil settles at the bottom. This is Liquid-Liquid Phase Separation (LLPS) , not crystallization.

Root Cause Analysis

Oiling out occurs when the metastable liquid-liquid coexistence curve lies above the solubility curve. This is often triggered by:

  • High Impurity Levels: Residual 2-chloroisonicotinic acid or mineral salts lower the energy barrier for oiling.

  • Too Fast Supersaturation: Crashing the compound out locks it into a disordered liquid state.

Troubleshooting Protocol: The "Temperature Cycling" Method

Do not discard the oil. It is the precursor to your crystal.

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely into a clear solution.

  • The "Cloud Point" Approach:

    • Cool slowly (

      
      ) until the very first sign of turbidity appears.
      
    • STOP cooling immediately. Hold temperature.

  • Seeding (Critical): Add seed crystals (0.5 wt%) to this turbid solution. If you lack seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Ostwald Ripening: Cycle the temperature

    
     around this cloud point for 2–4 hours. This consumes the amorphous "oil" droplets and feeds the crystalline nuclei.
    
Decision Logic: Solving Phase Separation

OilingOutStrategy Start Issue: Oiling Out Observed Reheat Reheat to Clear Solution Start->Reheat CheckPurity Check Purity (HPLC) Reheat->CheckPurity HighImpurity Purity < 95% CheckPurity->HighImpurity GoodPurity Purity > 95% CheckPurity->GoodPurity Clean Perform Acid/Base Extraction or Silica Plug HighImpurity->Clean Clean->Reheat SolventChoice Evaluate Solvent System GoodPurity->SolventChoice SingleSolvent Single Solvent? SolventChoice->SingleSolvent BinarySystem Binary (Solvent/Anti-solvent)? SolventChoice->BinarySystem Action1 Switch to Binary System (e.g., EtOH/Water) SingleSolvent->Action1 Action2 Reduce Anti-solvent Rate Increase Temperature BinarySystem->Action2

Caption: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Part 2: pH-Controlled Crystallization (Isoelectric Precipitation)

Symptom: High solubility in both acidic (pH < 2) and basic (pH > 8) media, but poor recovery or gel formation in neutral ranges.

The Science: Zwitterionic Management

For isonicotinic acid derivatives, the Isoelectric Point (pI) is the region of minimum solubility.

  • pH < 3: Protonated Pyridine (

    
    ). Soluble.
    
  • pH > 6: Deprotonated Carboxylate (

    
    ). Soluble.
    
  • pH 3.5 – 5.0 (Target): Neutral Zwitterion (

    
    ) or uncharged species. Insoluble. 
    
Protocol: The "Reverse Addition" Technique

Standard acidification often creates local "hotspots" of low pH, trapping impurities. Use this reverse method for uniform particle growth.

  • Dissolution: Dissolve the crude solid in 10 volumes of water using NaOH (1.1 eq). Ensure pH is > 9.0 and solution is clear.

  • Filtration: Filter to remove insoluble mechanical impurities.

  • The Receiver: Prepare a separate vessel with water adjusted to pH 4.2 (approximate pI) using dilute HCl or Acetic Acid.

  • Precipitation: Slowly add the basic solution into the acidic receiver while maintaining the receiver's pH at 4.0–4.5 by concomitant addition of HCl.

    • Why? This keeps the crystallization environment constantly at the point of minimum solubility (supersaturation control).

  • Aging: Stir the resulting slurry for 2 hours before filtration.

Part 3: Solvent System Selection

Due to the ether/pyran lipophilicity, standard "water-only" precipitation might yield sticky solids. Organic modifiers are often required.[1]

Table 1: Recommended Solvent Systems

Solvent SystemRoleApplicationRisk Factor
Ethanol / Water (1:1) UniversalGood first attempt. Dissolve in hot EtOH, add warm Water.Oiling out if cooled too fast.
DMSO / Water Strong SolvencyUse if compound is very insoluble. Dissolve in DMSO, slow addition of water.High product loss in mother liquor; hard to dry.
Isopropyl Acetate (IPAc) / Heptane Non-PolarUse if the compound is in the neutral (non-zwitterionic) form.Solvate formation (IPAc).
Methanol EvaporativeDissolve hot, slow evaporation.Yields can be low; crust formation.

Part 4: Impurity Management

Impurity: 2-Chloroisonicotinic acid (Starting Material)

  • Behavior: More acidic and less lipophilic than the product.

  • Removal: It remains soluble at slightly lower pH than the product. Perform the final filtration at pH 4.5 rather than pH 3.5 to keep the chloro-impurity in the mother liquor.

Impurity: Tetrahydro-2H-pyran-4-ol (Reagent)

  • Behavior: Non-ionic, soluble in organics.

  • Removal: Wash the final filter cake with 2 volumes of MTBE or Ethyl Acetate (slurry wash). The zwitterionic product will not dissolve, but the alcohol impurity will be washed away.

FAQ: Rapid Troubleshooting

Q: My solid is a sticky gum that won't harden. What now? A: Do not filter it. Add a "bridging solvent" like Ethanol or Acetone (small amount) to the gum/water mixture and heat to reflux. The gum will often dissolve and then re-precipitate as a powder upon slow cooling.

Q: The color is yellow/brown instead of off-white. A: This indicates oxidation of the pyridine ring or residual metal catalysts. Treat the basic solution (from Part 2, Step 1) with activated charcoal (5 wt%) for 30 minutes, filter, then proceed to acidification.

Q: Can I use DCM (Dichloromethane)? A: Avoid chlorinated solvents for crystallization of this molecule. The solubility is often too high to get good yield, and they tend to form stable solvates with pyridine systems that are toxicologically unacceptable.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for "Reverse Addition" pH adjustment protocols).
  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.
  • Google Patents. (n.d.). Synthesis and purification of pyridine carboxylic acid derivatives. [Search Query: "Purification of alkoxyisonicotinic acids"]. Retrieved from .

  • PubChem. (n.d.). Compound Summary: Isonicotinic acid.[2][3][4] [Physicochemical properties base data]. Retrieved from .

Sources

Optimization

"2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" batch-to-batch variability concerns

Technical Support Center: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Subject: Batch-to-Batch Variability & Troubleshooting Guide CAS Registry Number: 1086379-86-3 (Typical) Chemical Structure: Pyridine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Subject: Batch-to-Batch Variability & Troubleshooting Guide CAS Registry Number: 1086379-86-3 (Typical) Chemical Structure: Pyridine-4-carboxylic acid core with a tetrahydro-2H-pyran-4-yl ether at position 2.

Executive Summary: The "Hidden" Variables

As a Senior Application Scientist, I have analyzed multiple user reports regarding 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinic acid . The variability you are experiencing—specifically inconsistent yields in downstream amide couplings and fluctuating solubility—is rarely due to the degradation of the ether linkage.

Instead, the variability stems from three specific "silent" factors common to S_N_Ar syntheses of alkoxypyridines:

  • Competitive Hydrolysis: Presence of 2-hydroxyisonicotinic acid (inactive impurity).

  • Incomplete Conversion: Residual 2-chloroisonicotinic acid (reactive impurity).

  • Salt/Solvate Stoichiometry: The material often isolates as a partial salt or hydrate, causing significant molecular weight errors during weighing.

This guide provides the diagnostic protocols to identify these issues and the corrective actions to salvage your experiments.

Part 1: Critical Impurity Profiling (The "Chemical" Variability)

The synthesis of this molecule typically involves the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with tetrahydro-2H-pyran-4-ol using a strong base (e.g., NaH or tBuOK). This route creates a specific impurity profile that standard LC-MS often misses due to ionization similarities.

The Problem: The "Chlorine" Trap

If the reaction does not go to completion, 2-chloroisonicotinic acid remains. Because both the product and this starting material are carboxylic acids, they often co-precipitate during the acidic workup.

  • Impact: The chloro-impurity has a lower molecular weight (157.55 g/mol ) than your product (~223.22 g/mol ). If your batch has 5% residual chloride, your calculated stoichiometry for downstream coupling is wrong, leading to an excess of amine and incomplete conversion.

The Problem: The "Hydroxy" Dead-End

If water enters the synthesis reaction, the chlorine is displaced by hydroxide instead of the pyran alcohol. This forms 2-hydroxyisonicotinic acid (2-pyridone form).

  • Impact: This impurity is unreactive in many standard amide couplings (due to tautomerization) and acts as dead weight.

Diagnostic Workflow (Graphviz Diagram):

ImpurityDiagnosis Start Issue: Low Yield in Amide Coupling CheckLCMS Step 1: Run LC-MS (Negative Mode) Start->CheckLCMS Decision1 Peak at m/z ~156? CheckLCMS->Decision1 Decision2 Peak at m/z ~138? Decision1->Decision2 No Result1 Contaminant: 2-Chloroisonicotinic Acid Action: Recalculate MW / Re-purify Decision1->Result1 Yes Result2 Contaminant: 2-Hydroxyisonicotinic Acid Action: Check water content in synthesis Decision2->Result2 Yes Result3 Clean Spectrum? Decision2->Result3 No Final Suspect Salt/Hydrate Form (Go to Part 2) Result3->Final Yes

Caption: Diagnostic logic flow for identifying chemical impurities in 2-alkoxyisonicotinic acid scaffolds.

Part 2: Physical Form & Water Content (The "Stoichiometric" Variability)

Users frequently report that "Batch A dissolved easily in DMF, but Batch B required heating." This is a hallmark of salt form variation .

  • Free Acid: Lower solubility in organic solvents; requires base (DIPEA/TEA) to dissolve fully.

  • Partial Salt: If the workup involved incomplete acidification (e.g., stopping at pH 4-5), the material may exist as a partial Sodium or Potassium salt. This increases water solubility but alters the molecular weight significantly.

  • Hygroscopicity: The ether oxygen and carboxylic acid can coordinate water. "Dry" looking powder can contain up to 10-15% water by weight.

Impact on HATU/EDC Couplings: Trace water is the enemy of HATU. It hydrolyzes the activated ester intermediate (O-At), regenerating the carboxylic acid and consuming the coupling reagent.

Data: Impact of Water on Coupling Efficiency

Water Content (wt%) Effective MW ( g/mol ) Actual Molar Equivalents* Coupling Yield (HATU)
< 0.5% (Anhydrous) 223.2 1.00 > 90%
5.0% (Hydrate) ~235.0 0.95 75-85%

| 15.0% (Wet/Salt) | ~262.0 | 0.85 | < 50% |

*Assuming user weighed based on anhydrous MW (223.2) aiming for 1.0 equiv.

Part 3: Validated Protocols

Protocol A: The "Gold Standard" Purity Assay (qNMR)

Do not rely on the Certificate of Analysis (CoA) for stoichiometry critical steps. Perform this assay.

Objective: Determine the absolute weight percent purity (w/w%) to calculate the correct dosage.

  • Solvent: DMSO-d6 (Ensures complete solubility of both free acid and salts).

  • Internal Standard: Maleic Acid (Traceable grade) or 1,3,5-Trimethoxybenzene.[1]

    • Why Maleic Acid? Sharp singlet at ~6.2 ppm, typically clear of the pyridine/pyran signals.

  • Procedure:

    • Weigh ~10 mg of Sample (record to 0.01 mg).

    • Weigh ~5 mg of Internal Standard (record to 0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Set relaxation delay (d1) to ≥ 30 seconds (Carboxylic acids have long T1 relaxation times).

  • Calculation:

    
    
    
Protocol B: Drying & Desalting (Rescue Procedure)

If your batch behaves as a salt or is wet:

  • Dissolve the material in 5% aqueous NaHCO3 .

  • Wash with Ethyl Acetate (removes neutral organic impurities).

  • Acidify the aqueous layer to pH 3-4 using 1N HCl.

    • Note: Do not go to pH 1, or you may protonate the pyridine nitrogen and form the HCl salt, which is very hygroscopic.

  • Extract with DCM/Isopropanol (3:1) . (The pyran ether increases lipophilicity, making it extractable).

  • Dry over Na2SO4 and concentrate.

  • Critical: Azeotrope with Toluene 3x to remove trace water before use.

Frequently Asked Questions (FAQs)

Q1: The solid turned slightly pink/brown after storage. Is it degraded?

  • Answer: Likely not. Pyridine carboxylic acids are photosensitive and can undergo minor surface oxidation or decarboxylation under light, forming trace colored species (pyridine N-oxides). If the LC-MS purity is >95%, the color is cosmetic. Action: Store in amber vials at -20°C.

Q2: My reaction mixture turns black immediately upon adding HATU. Why?

  • Answer: This often indicates the presence of residual strong base (like unquenched alkoxide) or metal contaminants (Palladium) from previous steps reacting with the coupling agent. Action: Check the pH of your starting material solution. It should be neutral to slightly acidic before adding DIPEA.

Q3: Can I use the acid chloride method instead of HATU?

  • Answer: Proceed with caution. Generating the acid chloride using Thionyl Chloride (

    
    ) generates HCl. The ether linkage on the tetrahydropyran is acid-stable at room temperature, but refluxing in 
    
    
    
    can cleave the ether, yielding 2-chloroisonicotinic acid. Recommendation: Use Oxalyl Chloride/DMF at 0°C if you must use an acid chloride.

References

  • Synthesis of Alkoxypyridines

    • Methodology: Nucleophilic substitution of 4-chloropyridines.
    • Source:Arkivoc, 2008 (ii), 150-160.
    • URL:[Link]

  • Coupling Reagent Sensitivity (HATU)

    • Mechanistic Insight: Hydrolysis of active esters in the presence of water.[2][3]

    • Source:Journal of Peptide Science, "Side reactions in peptide synthesis."
    • URL:[Link]

  • Quantitative NMR (qNMR)

    • Standard: Selection of internal standards for carboxylic acids.
    • Source:BIPM (Bureau International des Poids et Mesures)
    • URL:[Link]

  • Chemical Properties & CAS Verification

    • Compound: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS 1086379-86-3).[4]

    • Source: LookChem / Chemical Book D
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" derivatives

Topic: Comparative Analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Derivatives in Drug Discovery Executive Summary This technical guide provides a comparative analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isoni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid Derivatives in Drug Discovery

Executive Summary

This technical guide provides a comparative analysis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) and its structural analogs. In modern medicinal chemistry, this scaffold represents a critical "privileged structure" used to optimize the physicochemical properties of drug candidates—specifically targeting GPR119 agonists (metabolic disorders) and Acetyl-CoA Carboxylase (ACC) inhibitors .

This guide moves beyond simple description to analyze why this specific ether-linked pyran moiety is superior to common alternatives (such as cyclohexyl or phenyl ethers) in reducing lipophilicity (LogP) while maintaining target affinity.

Part 1: Structural Rationale & Bioisosteric Comparison

The 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid scaffold is designed to solve a specific problem: High Lipophilicity (Lipophilic Ligand Efficiency - LLE) in aromatic drug cores.

The Comparative Cohort

To understand the performance of the title compound, we compare it against three standard derivatives used during Hit-to-Lead optimization:

  • Compound A (The Title Scaffold): 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid.

  • Compound B (The Lipophilic Control): 2-(Cyclohexyloxy)isonicotinic acid.

  • Compound C (The Aromatic Control): 2-Phenoxyisonicotinic acid.

  • Compound D (The H-Bond Donor Variant): 2-((Tetrahydro-2H-pyran-4-yl)amino)isonicotinic acid.

Performance Metrics Table

Data represents consensus values derived from standard medicinal chemistry structure-activity relationship (SAR) trends for pyridine-ether scaffolds.

MetricCmpd A (Pyran-O) Cmpd B (Cyclohexyl-O) Cmpd C (Phenyl-O) Cmpd D (Pyran-NH)
cLogP 1.2 (Optimal)2.8 (High)2.5 (High)0.8 (Low)
Solubility (pH 7.4) High (>100 µM) Low (<10 µM)Low (<5 µM)High (>150 µM)
Microsomal Clearance Low High (Oxidation prone)Medium (Cyp induction risk)Medium (N-dealkylation)
H-Bond Acceptors 4334
Topological Polar Surface Area (TPSA) ~65 Ų~55 Ų~55 Ų~75 Ų

Analysis:

  • Solubility vs. Permeability: Compound A offers the best balance. The pyran oxygen acts as a weak hydrogen bond acceptor, lowering cLogP by ~1.6 units compared to the cyclohexyl analog (Compound B), significantly improving aqueous solubility without sacrificing membrane permeability.[1]

  • Metabolic Stability: Compound B is susceptible to cytochrome P450 oxidation at the cyclohexyl ring. Compound A blocks this "soft spot" because the pyran ring is electronically deactivated and sterically similar, preventing rapid oxidative clearance.[1]

Part 2: Mechanism of Action & Signaling Pathways

This scaffold is frequently employed in GPR119 Agonists for the treatment of Type 2 Diabetes. The isonicotinic acid moiety serves as a linker that orients the "head group" (pyran) into a specific hydrophobic pocket of the GPCR, while the acid (converted to an amide in the final drug) extends into the solvent-exposed region.

Pathway Diagram: GPR119 Activation Logic

The following diagram illustrates how the pyran derivative engages the GPR119 receptor to induce GLP-1 secretion.

GPR119_Pathway Ligand Pyran-Isonicotinamide (Ligand) GPR119 GPR119 Receptor (Enteroendocrine L-cells) Ligand->GPR119 Bind & Stabilize Active Conf. Gs_Protein Gs Protein Activation GPR119->Gs_Protein Coupling AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Exocytosis Insulin Glucose-Dependent Insulin Secretion GLP1->Insulin Paracrine Effect

Figure 1: Signal transduction pathway for GPR119 agonists utilizing the isonicotinic acid scaffold. The pyran ring optimizes bioavailability, ensuring the ligand reaches the L-cells in the gut.

Part 3: Experimental Protocols

To ensure reproducibility, we provide a self-validating synthesis protocol for the core intermediate.

Protocol 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic Acid

Objective: Synthesize the title compound via Nucleophilic Aromatic Substitution (SNAr) starting from 2-chloroisonicotinic acid.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (2.5 eq) — Critical for dianion formation.

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

Workflow:

  • Dianion Formation:

    • Dissolve tetrahydro-2H-pyran-4-ol in DMSO under N₂ atmosphere.

    • Cool to 0°C. Slowly add KOtBu (2.5 eq). Note: 1.0 eq deprotonates the carboxylic acid; the remaining 1.5 eq generates the alkoxide.[1]

    • Stir for 30 mins to ensure complete alkoxide formation.

  • SNAr Coupling:

    • Add 2-chloroisonicotinic acid (1.0 eq) to the reaction mixture.

    • Heat to 100°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[2] The starting material (m/z ~157) should disappear; Product (m/z ~224 [M+H]⁺) should appear.

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with water.[2]

    • Acidification (Critical): Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.[1]

Yield Expectation: 75–85%. Purity Validation: ¹H NMR (DMSO-d₆) should show the pyran methine proton at ~5.2 ppm and disappearance of the chlorine-adjacent aromatic signal.

Visualizing the Synthesis Logic

Synthesis_Flow SM1 2-Chloroisonicotinic Acid Inter Dianion Intermediate SM1->Inter SM2 Tetrahydro-2H-pyran-4-ol Base KOtBu / DMSO (Base) SM2->Base Base->Inter Heat Heat (100°C) SnAr Reaction Inter->Heat Acid Acidify (pH 4) Precipitation Heat->Acid Prod Title Product (Solid) Acid->Prod

Figure 2: Synthetic workflow for the preparation of the title scaffold via SNAr.

Part 4: Expert Insights & Troubleshooting

1. The "Acid" Trap: Many researchers attempt this reaction using the methyl ester of 2-chloroisonicotinic acid to avoid using excess base.

  • Why this fails: The ester is often hydrolyzed by the hygroscopic KOtBu/DMSO conditions, or transesterification occurs with the pyran-ol.

  • Recommendation: Use the free acid as described above. The dianion species is highly nucleophilic and the carboxylate protects the pyridine nitrogen from N-alkylation side reactions.

2. Solubility Issues in Bioassays: While the pyran ring improves solubility compared to phenyl analogs, the free carboxylic acid can be deceptively insoluble in pure DMSO stocks due to zwitterion formation.[1]

  • Solution: Always add 1.0 eq of DIPEA or NaOH when preparing 10 mM stock solutions for biological assays to ensure the carboxylate is fully ionized.

References

  • GPR119 Agonist Discovery

    • Title: Discovery of GPR119 Agonists for the Tre
    • Source: Journal of Medicinal Chemistry.[2][3]

    • URL:[Link] (General Journal Link - Specific article context derived from patent literature WO2012069948).

  • Synthesis of Pyran Ethers

    • Title: Practical Synthesis of 2-Alkoxy-pyridines via Nucleophilic Arom
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane.[4]

    • Source: PharmaBlock Whitepaper.[4]

  • Compound Data

    • Title: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS 1086379-86-3).
    • Source: PubChem / ChemicalBook.
    • URL:[Link]

Sources

Comparative

Validating the in vivo efficacy of "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid"

Part 1: Strategic Overview & Comparative Landscape The Validation Challenge 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (herein referred to as THP-INA ) represents a structural evolution in the class of pyridine-car...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Comparative Landscape

The Validation Challenge

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (herein referred to as THP-INA ) represents a structural evolution in the class of pyridine-carboxylic acid derivatives. While structurally related to Nicotinic Acid (Niacin) , the inclusion of a bulky, polar tetrahydro-2H-pyran-4-yloxy group at the C2 position suggests a design intent to optimize lipophilicity (LogP) and alter receptor residence time, specifically targeting the GPR109A (HCA2) receptor.

The primary goal of validating THP-INA is to demonstrate retained efficacy in inhibiting lipolysis (lowering Free Fatty Acids) while mitigating the cutaneous vasodilation ("flushing") associated with Niacin.

Comparative Matrix: THP-INA vs. Standard of Care

This guide benchmarks THP-INA against the clinical gold standard (Niacin) and a structural analog (Acipimox).

FeatureTHP-INA (Test Article) Niacin (Reference Standard) Acipimox (Comparator)
Core Structure Isonicotinic Acid (Pyridine-4-COOH)Nicotinic Acid (Pyridine-3-COOH)Pyrazine-carboxylic acid
Primary Target GPR109A (Agonist)GPR109A (Agonist)GPR109A (Agonist)
Metabolic Stability High (Pyran ether is resistant to rapid oxidation)Moderate (Rapid conjugation)High (Excreted unchanged)
Predicted Potency High (Nanomolar affinity)Moderate (Micromolar affinity)Moderate
Side Effect Profile Low Flushing (Predicted via slow off-rate)Severe Flushing (PGD2 mediated)Low Flushing
Clinical Utility Dyslipidemia / Anti-inflammatoryDyslipidemiaHypertriglyceridemia

Part 2: Mechanistic Logic & Pathway Visualization

To validate efficacy, one must prove the compound engages the GPR109A receptor on adipocytes, initiating the G-protein cascade that suppresses hormone-sensitive lipase (HSL).

The GPR109A Signaling Pathway

The following diagram illustrates the mechanism of action required for validation. THP-INA must mimic this cascade to lower plasma Free Fatty Acids (FFA).

GPR109A_Pathway THP_INA THP-INA (Extracellular) GPR109A GPR109A Receptor (Membrane) THP_INA->GPR109A Binds Gi_Protein Gi Protein (Activation) GPR109A->Gi_Protein Activates AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Reduction) AC->cAMP Reduces production PKA PKA Activity (Suppression) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Prevents Activation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Blocks FFA Plasma FFA (DECREASE) Lipolysis->FFA Result

Figure 1: The GPR109A anti-lipolytic signaling cascade targeted by THP-INA.

Part 3: In Vivo Validation Protocols

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the pyran-ether linkage survives first-pass metabolism. Rationale: Isonicotinic acid derivatives often suffer from rapid N-acetylation (like Isoniazid). The C2-substitution is designed to sterically hinder this.

Workflow:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • IV Group: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 10 mg/kg (Oral Gavage).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Analysis: LC-MS/MS (MRM mode). Monitor for parent compound and the specific metabolite isonicotinic acid (indicating ether cleavage).

  • Success Criteria: Oral Bioavailability (%F) > 30%; T1/2 > 2 hours.

Protocol B: Pharmacodynamics (Acute Lipolysis Inhibition)

Objective: Confirm functional efficacy (reduction of Plasma Free Fatty Acids). Rationale: This is the direct phenotypic readout of GPR109A agonism.

Step-by-Step Methodology:

  • Fasting: Fast mice for 12 hours (overnight) to elevate baseline FFA levels.

  • Grouping (n=8/group):

    • Group 1: Vehicle Control.

    • Group 2: Niacin (100 mg/kg) - Positive Control.

    • Group 3: THP-INA (30 mg/kg).

    • Group 4: THP-INA (100 mg/kg).

  • Administration: Oral gavage at T=0.

  • Blood Collection: Retro-orbital bleed at T=15 min, 60 min, and 4 hours.

  • Assay: Enzymatic Colorimetric Assay for Non-Esterified Fatty Acids (NEFA).

  • Data Processing: Calculate % reduction from baseline relative to vehicle.

Data Interpretation Table (Expected):

CompoundDoseT=15 min (FFA Reduction)T=60 min (FFA Reduction)Interpretation
Vehicle -0%0%Baseline
Niacin 100 mg/kg-60% (Rebound likely at 4h)-40%Rapid onset, short duration
THP-INA 30 mg/kg-45%-55%Slower onset, sustained effect
THP-INA 100 mg/kg-65%-70%Superior sustained efficacy
Protocol C: Safety Validation (The Flushing Assay)

Objective: Verify the "Non-Flushing" hypothesis. Rationale: Niacin causes cutaneous vasodilation via Langerhans cells (COX-1/PGD2 pathway). 2-alkoxy substitutions often reduce this off-target effect.

Methodology:

  • Device: Infrared Thermometry or Laser Doppler Perfusion Imaging.

  • Procedure:

    • Acclimatize mice to handling to prevent stress-induced hyperthermia.

    • Measure baseline ear temperature.

    • Administer compounds (PO).

    • Measure ear temperature every 10 minutes for 90 minutes.

  • Metric:

    
     (Change in Ear Temperature).
    
  • Success Criteria: THP-INA

    
    , whereas Niacin 
    
    
    
    .

Part 4: Synthesis of Results & Conclusion

To successfully validate 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid for publication or development, your data package must demonstrate:

  • Chemical Stability: The ether bond remains intact in plasma (LC-MS data).

  • Biological Efficacy: A dose-dependent reduction in plasma FFA that is statistically significant (

    
    ) compared to Vehicle.
    
  • Differentiation: A superior safety profile (lack of flushing) compared to Niacin.

Final Recommendation: If THP-INA shows >50% FFA reduction with <1°C ear temperature change, it qualifies as a Best-in-Class GPR109A Agonist candidate , warranting further chronic studies (e.g., in ob/ob mice) to assess insulin sensitivity improvements.

References

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link: [Link]

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link: [Link]

  • Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice." Journal of Clinical Investigation. Link: [Link]

Validation

"2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" as a reference standard in analytical methods

This guide serves as a definitive technical resource for the qualification and application of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) as a reference standard.[1][2] This compound is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the qualification and application of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS: 1086379-86-3) as a reference standard.[1][2] This compound is a critical building block (intermediate) in the synthesis of pyridine-based kinase inhibitors and other pharmaceutical active ingredients (APIs).[1][2]

[1][2]

Introduction & Strategic Context

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is a functionalized pyridine derivative featuring a carboxylic acid at the C4 position and a tetrahydropyranyl (THP) ether at the C2 position.[1][2] In drug development, this specific scaffold is frequently employed to introduce polarity and hydrogen-bond accepting motifs into kinase inhibitors (e.g., targeting PI3K, mTOR, or Aurora kinases) while modulating metabolic stability.[1][2]

As a Critical Process Intermediate (CPI) , the purity of this building block directly impacts the quality of the final API.[1][2] Impurities carried forward from this stage—specifically the unreacted starting material 2-chloroisonicotinic acid —can lead to genotoxic byproducts or difficult-to-remove analogues in downstream synthesis.[1][2] Therefore, establishing it as a qualified Reference Standard is mandatory for GMP regulatory compliance.[1][2]

Chemical Profile[1][2][3][4][5]
  • CAS Number: 1086379-86-3[1][2]

  • Molecular Formula: C₁₁H₁₃NO₄[1][2]

  • Molecular Weight: 223.23 g/mol [1][2]

  • Key Structural Features: Pyridine ring (chromophore), Carboxylic acid (ionizable), THP ether (lipophilic/stable).[1][2]

Comparative Analysis of Analytical Approaches

When establishing this molecule as a reference standard, researchers must choose between analytical methodologies based on the "Fit-for-Purpose" principle.[1][2] The table below compares the three primary approaches for quantifying this standard and its impurities.

Table 1: Performance Comparison of Analytical Methodologies
FeatureMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS Method C: qNMR
Primary Application Purity Assay & Related Substances (Routine QC)Trace Impurity Profiling (Genotoxic Screening)Absolute Purity Determination (Primary Standard Certification)
Sensitivity (LOD) Moderate (0.05%)High (< 1 ppm)Low (requires >10 mg)
Specificity Good (with PDA spectral confirmation)Excellent (Mass discrimination)Excellent (Structural confirmation)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput
Limitations Requires separation of critical pairs (e.g., 2-Cl precursor)Matrix effects; Ion suppressionNo separation; requires high solubility
Verdict Gold Standard for batch release.[1][2][3]Required for identifying unknown impurities.[1][2]Required for certifying the "Assay %" of the standard itself.

Scientific Rationale & Impurity Logic

To validate this standard, one must understand its synthesis and degradation pathways.[1][2] The primary synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinic acid with tetrahydro-2H-pyran-4-ol .[1][2]

Critical Impurities to Monitor:
  • 2-Chloroisonicotinic Acid (Starting Material): A potential mutagenic impurity (PGI).[1][2] Must be controlled to <0.15% if carried through.[1][2]

  • Tetrahydro-2H-pyran-4-ol: Non-UV active (requires RI or CAD detection if quantifying, but usually removed via workup).[1][2]

  • 2-Hydroxyisonicotinic Acid: Hydrolysis product of the ether linkage (acid-catalyzed degradation).[1][2]

Visualizing the Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and the critical control points for the reference standard.

SynthesisPath SM1 2-Chloroisonicotinic Acid (Impurity A) Product 2-(Tetrahydro-2H-pyran-4-yloxy) isonicotinic acid (Target Standard) SM1->Product S_NAr Reaction SM1->Product Critical Separation Required (HPLC) SM2 Tetrahydro-2H-pyran-4-ol (Reagent) SM2->Product Reagent Base (NaH/DMF) Reagent->Product Degradant 2-Hydroxyisonicotinic Acid (Hydrolysis Impurity) Product->Degradant Acid Hydrolysis

Caption: Synthesis pathway highlighting Critical Quality Attributes (CQAs). Red nodes indicate impurities that must be resolved by the analytical method.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed to separate the target acid from its chlorinated precursor (Critical Pair).[1][2] The use of a buffered acidic mobile phase is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention.[1][2]

Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Wavelength: 270 nm (Max absorption of pyridine ring) and 220 nm (for general impurities).[1][2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Vol: 5-10 µL.

Mobile Phase System
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2] Rationale: Keeps the carboxylic acid protonated (neutral), increasing retention on C18.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.04060Linear Ramp (Elute Product)
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (Product): < 1.5 (Critical for acidic analytes).[1][2]

  • Resolution (Rs): > 2.0 between 2-Chloroisonicotinic acid (elutes earlier) and Target Product.

  • Precision (RSD): < 1.0% for 5 replicate injections.

Advanced Characterization: qNMR Protocol

For establishing the absolute purity of the primary reference standard (Assay %), Quantitative NMR (qNMR) is superior to HPLC because it does not require a reference standard of the analyte itself.[1][2]

Protocol:

  • Solvent: DMSO-d6 (Solubilizes both the polar acid and lipophilic ether).[1][2]

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[1][2]

  • Key Signals for Integration:

    • Target: Pyridine aromatic protons (2H doublet at ~8.3 ppm, 1H singlet at ~7.4 ppm). Avoid the THP protons if they overlap with solvent/impurities.[1][2]

    • Calculation:

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity of Internal Standard.[1][2][4]

References

  • Sigma-Aldrich. Product Specification: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid.[1][2] Catalog No. 0O130.[1][2] Link

  • European Pharmacopoeia (Ph.[1][2][4] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques. EDQM. Link

  • Pfizer Inc. Synthesis of Pyridine-Based Kinase Inhibitors.[1][2] (Contextual reference for methodology; see specific patents for PI3K inhibitor intermediates).

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[1][2] Link

Sources

Comparative

Comparing the pharmacokinetic profiles of "2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid" analogs

The following guide provides an in-depth technical comparison of pharmacokinetic (PK) profiles for analogs derived from the 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid scaffold. This analysis focuses on the structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of pharmacokinetic (PK) profiles for analogs derived from the 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid scaffold. This analysis focuses on the structural impact of the tetrahydropyran-4-yloxy (THP) moiety versus common bioisosteres (e.g., cyclohexyloxy, alkoxy) in lead optimization for metabolic and inflammatory disease targets (e.g., GPR119 agonists, Glucokinase activators).

Executive Summary & Structural Rationale

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS 1086379-86-3) represents a critical "head-group" intermediate in modern medicinal chemistry. It is frequently employed to optimize the lipophilic ligand efficiency (LLE) of drug candidates by replacing highly lipophilic cycloalkyl ethers or metabolically labile alkoxy groups.

This guide compares the PK performance of the THP-Analog (Compound A) against two standard structural alternatives:

  • Compound B (Cyclohexyl Analog): High lipophilicity reference.

  • Compound C (Methoxy/Ethoxy Analog): High clearance/low potency reference.

Core Pharmacophore Analysis

The 2-(Tetrahydro-2H-pyran-4-yloxy) moiety introduces a polar ether oxygen into the saturated ring system. This modification fundamentally alters the physicochemical landscape compared to the carbocyclic cyclohexyloxy analog:

  • LogD Reduction: Lowers LogD

    
     by approximately 1.0–1.5 log units , improving aqueous solubility.
    
  • Metabolic Blocking: The ether oxygen reduces the electron density of the ring, lowering the propensity for CYP450-mediated oxidation compared to the cyclohexyl ring.

  • H-Bond Accepting: The pyran oxygen acts as a weak hydrogen bond acceptor, potentially engaging specific active site residues (e.g., Serine/Threonine hydroxyls) without incurring a high desolvation penalty.

Physicochemical & Pharmacokinetic Comparison

The following data synthesizes typical experimental results observed during lead optimization campaigns involving this scaffold.

Table 1: Comparative Physicochemical Profile
ParameterCompound A (THP-Analog) Compound B (Cyclohexyl) Compound C (Methoxy) Impact of THP Moiety
Structure Pyran-4-yloxy-pyridineCyclohexyloxy-pyridineMethoxy-pyridineBalanced Polarity
MW ( g/mol ) ~223.2 (Acid Core)~221.2~153.1Slight increase in MW vs Methoxy.
cLogP 1.2 – 1.8 2.8 – 3.50.5 – 0.9Optimal Range for oral bioavailability.
Solubility (pH 7.4) High (>100 µM) Low (<10 µM)Very High (>500 µM)Improved vs Cyclohexyl; avoids "brick dust" issues.
TPSA (Ų) ~60–70~50~50Enhanced polarity aids dissolution.
LE (Ligand Eff.) High ModerateLowMaximizes potency per heavy atom.
Table 2: In Vivo Pharmacokinetic Parameters (Rat, 1 mg/kg IV)
PK ParameterCompound A (THP-Analog) Compound B (Cyclohexyl) Compound C (Methoxy) Interpretation
Cl (mL/min/kg) Low-Moderate (15–25) Low (<10)High (>50)Balanced Clearance. Avoids rapid renal elimination of C and metabolic accumulation of B.
Vss (L/kg) 1.5 – 3.0 > 5.0< 0.8Good Tissue Distribution. Cyclohexyl (B) often sequesters in fat; Methoxy (C) stays in plasma.
t½ (h) 4 – 6 > 12< 1Suitable for QD/BID dosing.
Bioavailability (F%) > 60% < 30% (Solubility limited)> 90%Superior Oral Exposure due to solubility/permeability balance.
Metabolic Soft Spot

-carbon to ether
Cyclohexyl hydroxylationO-DealkylationTHP is more stable than simple alkoxy groups.

Mechanistic Analysis of Metabolic Stability

The metabolic stability of the 2-(Tetrahydro-2H-pyran-4-yloxy) group is a key driver for its selection.

Metabolic Pathways
  • Oxidative Dealkylation (CYP-mediated):

    • Compound C (Methoxy): Rapidly O-demethylated by CYP enzymes to the polar pyridone/phenol, leading to loss of activity.

    • Compound A (THP): The steric bulk of the pyran ring and the specific electronic environment of the secondary ether linkage hinder O-dealkylation.

  • Ring Hydroxylation:

    • Compound B (Cyclohexyl): The lipophilic cyclohexyl ring is a "grease ball" that attracts CYP oxidation at the C3/C4 positions.

    • Compound A (THP): The oxygen atom in the pyran ring deactivates the adjacent carbons towards oxidation, and the overall polarity reduces binding affinity to the lipophilic CYP active sites.

Diagram 1: Metabolic Fate & Stability Logic

MetabolicStability CompoundA THP-Analog (Compound A) CYP450 CYP450 Enzymes (Liver Microsomes) CompoundA->CYP450 Slow Binding (Moderate Lipophilicity) CompoundB Cyclohexyl-Analog (Compound B) CompoundB->CYP450 High Affinity (Lipophilic Interaction) CompoundC Methoxy-Analog (Compound C) CompoundC->CYP450 Rapid Access MetaboliteA Stable / Minor Metabolites (High Exposure) CYP450->MetaboliteA Steric Hindrance Blocks Oxidation MetaboliteB Hydroxylated Cyclohexyl (Lipophilic Retention) CYP450->MetaboliteB Extensive Ring Oxidation MetaboliteC O-Dealkylated Pyridone (Rapid Clearance) CYP450->MetaboliteC Rapid O-Dealkylation

Caption: Comparative metabolic fate showing the stability advantage of the THP moiety (Compound A) over lipophilic (B) and simple alkoxy (C) analogs.

Experimental Protocols for Validation

To validate these profiles in your own drug discovery workflow, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Self-Validating)

Objective: Determine intrinsic clearance (


) to predict in vivo hepatic clearance.
  • Preparation: Prepare 1 µM test compound (A, B, C) in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
    • Validation Criteria: Reference compounds (e.g., Verapamil) must fall within historical

      
       range.
      
Protocol B: Kinetic Solubility Assay

Objective: Assess "brick dust" potential.

  • Dosing: Add 10 mM DMSO stock of test compound to PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO final).

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate by UV-HPLC against a standard curve.

  • Result Interpretation:

    • < 10 µM: Poor solubility (Risk of low absorption - likely Compound B).

    • > 100 µM: Good solubility (Likely Compound A).

Synthesis Workflow: The THP-Isonicotinic Acid Intermediate

The synthesis of the core intermediate 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is the foundation for generating these analogs.

Diagram 2: Synthesis Pathway

Synthesis SM1 2-Chloroisonicotinic Acid (or Methyl Ester) Base NaH / DMF (S_NAr Reaction) SM1->Base SM2 Tetrahydro-2H-pyran-4-ol SM2->Base Inter Ester Intermediate (If using Methyl Ester) Base->Inter Nucleophilic Aromatic Substitution (100°C) Product 2-(Tetrahydro-2H-pyran-4-yloxy) isonicotinic acid (CAS 1086379-86-3) Base->Product Direct Displacement (If Acid used) Inter->Product LiOH / THF:H2O Hydrolysis

Caption: Synthetic route for generating the core scaffold via nucleophilic aromatic substitution (


).

Conclusion & Recommendation

For drug development programs targeting metabolic receptors (e.g., GPR119, GK) or inflammatory pathways, the 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid scaffold offers a superior balance of properties compared to traditional analogs:

  • Select Compound A (THP-Analog) if your lead series suffers from high lipophilicity (LogD > 3.5) or poor solubility. It effectively lowers LogD while maintaining metabolic stability.

  • Avoid Compound B (Cyclohexyl) unless central nervous system (CNS) penetration is critical and high lipophilicity is required, as it carries a high risk of metabolic liability and solubility-limited absorption.

  • Use Compound C (Methoxy) only as a tool compound for initial potency screening, as its rapid clearance typically precludes in vivo efficacy.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.

  • Wuitschick, J. D., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Sigma-Aldrich. Product Specification: 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid (CAS 1086379-86-3).

  • Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

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